molecular formula C18H26FN3O3 B7134524 N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide

N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide

Cat. No.: B7134524
M. Wt: 351.4 g/mol
InChI Key: RGCGAUNHMSGVHK-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring, an oxane ring, and a fluorophenoxyethyl group

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3/c19-16-3-1-2-4-17(16)25-14-7-20-18(23)22-10-8-21(9-11-22)15-5-12-24-13-6-15/h1-4,15H,5-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCGAUNHMSGVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=O)NCCOC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-fluorophenoxy)ethylamine: This intermediate is synthesized by reacting 2-fluorophenol with ethylene oxide in the presence of a base, such as potassium carbonate, to form 2-(2-fluorophenoxy)ethanol. The ethanol is then converted to 2-(2-fluorophenoxy)ethylamine through a reaction with ammonia.

    Formation of 4-(oxan-4-yl)piperazine: This intermediate is prepared by reacting piperazine with tetrahydrofuran (THF) under acidic conditions to form the oxane ring.

    Coupling Reaction: The final step involves coupling 2-(2-fluorophenoxy)ethylamine with 4-(oxan-4-yl)piperazine in the presence of a coupling agent, such as carbonyldiimidazole (CDI), to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenoxy)ethyl]acetamide
  • N-[2-(4-fluorophenoxy)ethyl]benzamide
  • N-[2-(4-fluorophenoxy)ethyl]pyridinecarboxamide

Uniqueness

N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring, an oxane ring, and a fluorophenoxyethyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

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